Grayanotox-10-ene-3,5,6,12,14,16-hexol
Description
Overview of Grayanotoxins as Diterpenoid Natural Products in Academic Contexts
Grayanotoxins are classified as tetracyclic diterpenoids, meaning they are derived from a 20-carbon precursor, geranylgeranyl pyrophosphate, and possess a characteristic four-ring system. researchgate.net The fundamental grayanane skeleton is a unique 5/7/6/5 fused ring structure. wikipedia.org Variations in the number and position of hydroxyl groups, as well as the presence of other functional groups, give rise to the diverse array of grayanotoxin analogues, with over 25 identified from Rhododendron species alone. wikipedia.orgacs.org
The academic interest in grayanotoxins stems from their complex and challenging molecular structures, which serve as compelling targets for total synthesis by organic chemists. Furthermore, their well-defined mechanism of action on voltage-gated sodium channels makes them valuable tools in pharmacological and physiological research. wikipedia.org
Historical Perspectives in the Study of Grayanotox-10-ene-3,5,6,12,14,16-hexol and Related Compounds
The study of grayanotoxins has a rich history, dating back to the 19th century with early investigations into the toxic principles of Ericaceae plants. One of the first grayanotoxins to be isolated was given the name andromedotoxin. acs.org In 1912, German phytochemist Otto Tunmann isolated what is now known as grayanotoxin I. acs.org
Significant progress in the structural elucidation of grayanotoxins was made by Japanese researchers. From 1934 to 1936, Shikiro Miyajima and Sankichi Takei at the University of Kyoto successfully isolated grayanotoxins I, II, and III from Leucothoe grayana, the plant for which the toxin family is named. acs.org The absolute stereochemistry of these molecules was later confirmed through a combination of chemical degradation, spectroscopic analysis, and X-ray crystallography. Grayanotoxin IV was identified later, in 1964, as a reaction product and was subsequently isolated from a natural source in 1970. acs.org While the specific history of this compound's discovery is not well-documented in prominent literature, its study is built upon this foundational work.
Contemporary Research Significance and Emerging Trends in this compound Investigations
Modern research on grayanotoxins is multifaceted. A significant area of focus is the total synthesis of these complex molecules. These synthetic endeavors not only provide access to rare grayanotoxins for further study but also drive the development of novel synthetic methodologies. The intricate stereochemistry and dense functionality of the grayanane skeleton present a formidable challenge to synthetic chemists, and the successful synthesis of various grayanotoxins represents major achievements in the field.
Another burgeoning area of research is the development of advanced analytical techniques for the detection and quantification of grayanotoxins in various matrices, including plant material, honey, and biological samples. Methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are being refined to offer high sensitivity and specificity.
Furthermore, there is ongoing interest in the pharmacological properties of grayanotoxins. While their toxicity is well-established, researchers are exploring the potential therapeutic applications of these compounds and their derivatives, particularly in relation to their effects on ion channels. The structure-activity relationships of different grayanotoxins are being investigated to understand how modifications to the grayanane skeleton influence their biological activity.
Structure
2D Structure
Properties
CAS No. |
33880-98-7 |
|---|---|
Molecular Formula |
C20H32O6 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,12,14,16-hexol |
InChI |
InChI=1S/C20H32O6/c1-9-10-5-12(21)15-16(24)19(10,8-18(15,4)25)7-14(23)20(26)11(9)6-13(22)17(20,2)3/h10-16,21-26H,1,5-8H2,2-4H3 |
InChI Key |
IHEDDHMJFFWQJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC2C1(C(CC34CC(C(C3O)C(CC4C2=C)O)(C)O)O)O)O)C |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Grayanotox 10 Ene 3,5,6,12,14,16 Hexol
Plant Sources within the Ericaceae Family Genera (e.g., Rhododendron, Kalmia, Leucothoe, Agarista)
Grayanotox-10-ene-3,5,6,12,14,16-hexol, like other grayanotoxins, is naturally produced by plants in the family Ericaceae. wikipedia.org This family includes several genera known for synthesizing these toxic diterpenoids. wikipedia.orgacs.org The primary genera that serve as natural sources include Rhododendron, Kalmia, Leucothoe, and Agarista. wikipedia.orghaz-map.comdrugfuture.com Over 25 different grayanotoxin isoforms have been identified from Rhododendron species alone. acs.org While many species within these genera contain grayanotoxins, the concentration and specific isoforms can vary significantly. wikipedia.org
Key plant species identified as sources of grayanotoxins, and therefore potential sources of this compound, are detailed in the table below.
Table 1: Documented Plant Sources of Grayanotoxins within the Ericaceae Family
| Genus | Species | Common Name | Reference(s) |
|---|---|---|---|
| Rhododendron | R. ponticum | Pontic Rhododendron | wikipedia.orgcaymanchem.com |
| R. luteum | Yellow Azalea / Honeysuckle Azalea | wikipedia.org | |
| R. catawbiense | Catawba Rhododendron | researchgate.netnih.gov | |
| R. brachycarpum | nih.gov | ||
| R. maximum | Great Laurel | drugfuture.com | |
| R. ferrugineum | Alpenrose | researchgate.net | |
| Kalmia | K. latifolia | Mountain Laurel | nih.gov |
| K. angustifolia | Sheep Laurel | accesson.kr | |
| Leucothoe | L. grayana | Gray's Leucothoe | wikipedia.orgacs.orgdrugfuture.com |
| Agarista | Agarista spp. | | accesson.kr |
Anatomical Distribution of this compound within Plant Tissues and Secretions (e.g., Leaves, Flowers, Nectar, Pollen)
Grayanotoxins are widely distributed throughout the tissues of the host plants. Nearly all anatomical parts of grayanotoxin-producing species can contain these molecules. wikipedia.org Research has confirmed their presence in the leaves, stems, flowers, pollen, and nectar. wikipedia.orgacs.orgaccesson.kr This widespread distribution means that various parts of the plant can be utilized for extraction purposes.
The presence of these toxins in nectar and pollen is particularly noteworthy, as it leads to the production of so-called "mad honey," a toxic honey that serves as a secondary source of grayanotoxins. wikipedia.orgacs.org The concentration of grayanotoxins can vary between different plant parts and may be influenced by factors such as the plant's age, growing conditions, and the specific season. Leaves are frequently used as the primary source material for laboratory-scale isolation due to their biomass and accessibility. researchgate.netthieme-connect.com
Advanced Extraction and Isolation Techniques for this compound from Natural Matrices
The isolation of this compound from plant matrices involves a multi-step process that begins with extraction from the raw plant material, followed by purification to isolate the target compound.
The initial step in isolating grayanotoxins involves extracting the crude mixture of compounds from the plant material. Solvent-based extraction is the standard approach.
Maceration and Soxhlet Extraction: Dried and powdered plant material, typically leaves, is subjected to extraction with a suitable solvent. Hot methanol (B129727) has been shown to be effective for this purpose. researchgate.netthieme-connect.com Soxhlet extraction, a continuous extraction method, can also be employed to ensure exhaustive removal of the compounds from the plant matrix, although simpler maceration or percolation with methanol is also common.
Liquid-Liquid Extraction (Partitioning): Following the initial solvent extraction and removal of the solvent (e.g., via rotary evaporation), the resulting crude extract is typically subjected to liquid-liquid partitioning. This step separates compounds based on their differential solubility in two immiscible liquid phases. A common protocol involves partitioning the dried extract between water and an organic solvent like dichloromethane. researchgate.netthieme-connect.com The grayanotoxins, being moderately polar, will distribute between the two phases, allowing for the removal of highly polar compounds (sugars, salts) in the aqueous phase and non-polar compounds (fats, waxes) in the organic phase. This partitioning is a crucial clean-up step before chromatographic purification.
After preliminary purification via solvent partitioning, chromatographic techniques are essential to isolate individual grayanotoxins like this compound from the complex mixture.
Column Chromatography: A widely used technique for the initial separation of the partitioned extract is column chromatography using a stationary phase such as silica (B1680970) gel. researchgate.netthieme-connect.com The extract is loaded onto the column, and a gradient of solvents (a mobile phase) is passed through it. For grayanotoxins, a gradient system of ethyl acetate-methanol-water might be employed. researchgate.net Fractions are collected and analyzed (e.g., by Thin-Layer Chromatography, TLC) to identify those containing the target compounds.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain a high-purity compound, preparative HPLC is often the method of choice. This technique offers higher resolution than standard column chromatography. Reversed-phase columns, such as a C18 column, are commonly used. acs.org A binary gradient system, for instance, with mobile phases consisting of water and methanol, often with a small amount of acid like acetic acid to improve peak shape, is used to elute the compounds. acs.org Fractions corresponding to the specific peak of this compound would be collected, and the solvent removed to yield the purified compound.
Table 2: Summary of Extraction and Isolation Techniques for Grayanotoxins
| Step | Technique | Description | Common Solvents/Materials | Reference(s) |
|---|---|---|---|---|
| 1. Initial Extraction | Maceration / Soxhlet | Extraction of crude compounds from dried plant material (e.g., leaves). | Hot Methanol | researchgate.netthieme-connect.com |
| 2. Preliminary Purification | Liquid-Liquid Partitioning | Separation of the crude extract based on solubility. | Water / Dichloromethane | researchgate.netthieme-connect.com |
| 3. Fractionation | Column Chromatography | Separation of the partitioned extract into fractions. | Silica Gel; Ethyl Acetate-Methanol-Water gradient | researchgate.netthieme-connect.com |
| 4. Final Purification | Preparative HPLC | High-resolution isolation of the target compound. | Reversed-Phase C18 column; Water-Methanol gradient with Acetic Acid | acs.org |
Elucidation of Grayanotox 10 Ene 3,5,6,12,14,16 Hexol Chemical Structure and Stereochemistry
Grayanane Diterpenoid Skeleton Characterization (Tetracyclic 5/7/6/5 Ring System)
Grayanotox-10-ene-3,5,6,12,14,16-hexol is built upon the characteristic grayanane skeleton, a defining feature of a large family of toxic diterpenoids found predominantly in plants of the Ericaceae family. nih.govwikipedia.org This intricate framework is a tetracyclic system composed of four fused carbocyclic rings, commonly designated as A, B, C, and D. nih.gov The signature arrangement of this skeleton is a unique 5/7/6/5 ring system. nih.govwikipedia.orgchinesechemsoc.orgresearchgate.net
This molecular architecture consists of:
A five-membered A ring
A seven-membered B ring
A six-membered C ring
A five-membered D ring
This distinctive 5/7/6/5 framework distinguishes grayanane diterpenoids from other related natural products, such as ent-kaurene (B36324) diterpenes which feature a 6/6/6/5 tetracyclic skeleton. researchgate.net The complexity of this structure has made it a significant subject of interest in phytochemical research and a challenging target for total synthesis in organic chemistry. nih.govchinesechemsoc.org
| Feature | Description |
|---|---|
| Core Skeleton | Grayanane Diterpenoid |
| System Type | Tetracyclic (4 rings) |
| Ring Composition | A (5-membered), B (7-membered), C (6-membered), D (5-membered) |
| Ring System Notation | 5/7/6/5 |
Polyhydroxylated Functionality and Olefinic Linkage in this compound
The systematic name "this compound" precisely describes the key functional groups appended to its grayanane core. Grayanotoxins as a class are characterized as polyhydroxylated cyclic diterpenes. wikipedia.orgnih.gov
Polyhydroxylated Functionality: The suffix "-hexol" indicates the presence of six hydroxyl (-OH) groups. These are located at positions 3, 5, 6, 12, 14, and 16 of the carbon skeleton. The high degree of oxygenation is a common feature among grayanotoxins and is crucial to their chemical properties and biological activity. nih.gov
Olefinic Linkage: The "-10-ene" designation signifies the presence of a carbon-carbon double bond. In the grayanane framework, this typically refers to an exocyclic methylene (B1212753) group at position 10, forming a C10=C20 bond. This feature is found in several grayanotoxin isoforms, including Grayanotoxin II and IV. acs.org This double bond introduces a region of unsaturation into the otherwise saturated ring system.
Detailed Stereochemical Configuration at Hydroxyl and Alkene Positions (e.g., 3-beta, 6-beta, 12-beta, 14R)
The spatial arrangement, or stereochemistry, of the functional groups is a critical aspect of the molecule's identity. While the specific stereochemistry for "this compound" is not as commonly documented as for isoforms like Grayanotoxin I and III, the established configurations in related compounds provide a strong basis for its likely structure.
In well-characterized grayanotoxins, the stereochemistry at key positions is highly conserved:
Position 3: The hydroxyl group typically adopts a beta (β) configuration, pointing "up" from the plane of the ring system. caymanchem.comcaymanchem.com
Position 6: The hydroxyl group is also consistently found in the beta (β) configuration. caymanchem.comcaymanchem.com
Position 14: The substituent at this position is generally in the R configuration. caymanchem.comcaymanchem.comdrugfuture.com
Based on the known structures of other grayanotoxins, the hydroxyl groups at positions 3, 5, 6, 12, 14, and 16 are fixed in specific spatial orientations that define the molecule's unique three-dimensional shape. The exocyclic double bond at C10 creates a planar sp² hybridized center.
Comparative Structural Analysis of this compound with Other Grayanotoxin Isoforms
The diversity within the grayanotoxin family arises from variations in the oxidation states and substituents at several positions on the core skeleton. nih.gov More than 25 different isoforms have been identified. wikipedia.orgnih.gov A comparison of this compound with the most prevalent isoforms—Grayanotoxin I, II, and III—highlights these key structural differences.
Grayanotoxin I (GTX I): Structurally, this is grayanotoxane-3,5,6,10,14,16-hexol 14-acetate. wikipedia.orgcaymanchem.com It differs from the subject compound by having a saturated grayanotoxane (B1244316) core (no double bond at C10, but a hydroxyl group instead) and an acetate (B1210297) group at position 14 instead of a free hydroxyl group. acs.org
Grayanotoxin II (GTX II): This isoform is grayanotox-10(20)-ene-3,5,6,14,16-pentol. acs.org It shares the C10 double bond but is a pentol, lacking the hydroxyl groups present at C10 and C12 in the subject compound.
Grayanotoxin III (GTX III): Known as grayanotoxane-3,5,6,10,14,16-hexol, this isoform is the deacetylated form of GTX I. acs.orgcaymanchem.com Like GTX I, it has a saturated core with a hydroxyl group at C10, distinguishing it from the unsaturated "10-ene" structure of the subject compound. It is considered a principal toxic isomer. researchgate.nettandfonline.com
The following table summarizes the key structural distinctions between these compounds.
| Compound | Core Structure | Hydroxyl Count | Key Substituent Differences |
|---|---|---|---|
| This compound | Grayanotox-10-ene (unsaturated) | 6 (-OH at C3, C5, C6, C12, C14, C16) | - |
| Grayanotoxin I | Grayanotoxane (saturated) | 5 free -OH (+1 acetylated -OH) | -OH at C10; Acetate group at C14; Lacks -OH at C12 |
| Grayanotoxin II | Grayanotox-10-ene (unsaturated) | 5 (-OH at C3, C5, C6, C14, C16) | Lacks -OH at C12 |
| Grayanotoxin III | Grayanotoxane (saturated) | 6 (-OH at C3, C5, C6, C10, C14, C16) | -OH at C10; Lacks -OH at C12 |
Biosynthetic Pathways and Enzymatic Transformations of Grayanotoxins
Biogenetic Origins from the ent-Kaurane Skeleton
Grayanotoxins are classified as diterpenoids, all sharing a characteristic tetracyclic skeleton composed of 5, 7, 6, and 5-membered rings. nih.gov From a biosynthetic perspective, the formation of this unique grayanane framework begins with a more common tetracyclic diterpene precursor, the ent-kaurane skeleton. nih.govdigitellinc.com This precursor possesses a nih.govnih.govnih.govnih.gov ring system. The crucial transformation involves an oxidative rearrangement of the ent-kaurane structure, where two of the six-membered rings are converted into the distinctive five and seven-membered rings that define the grayanane core. digitellinc.com This fundamental rearrangement establishes the foundational scaffold upon which a variety of oxidative modifications will later occur.
Role of Cytochromes P450 (CYP) and Other Enzymes in Grayanane Diversification
The structural diversity observed within the grayanotoxin family, which includes over 160 natural products, is primarily generated by the action of cytochrome P450 monooxygenases (CYPs). nih.gov CYPs are a vast superfamily of enzymes that catalyze a wide array of oxidative reactions in plant primary and secondary metabolism. nih.govnih.govfrontiersin.org In the biosynthesis of grayanotoxins, these enzymes are responsible for the extensive and specific oxidation of the grayanane skeleton. nih.gov
The reactions catalyzed by CYPs are remarkably diverse and crucial for the functionalization of terpenoid scaffolds. nih.govfrontiersin.org These enzymatic modifications include:
Hydroxylation: The introduction of hydroxyl (-OH) groups at various positions on the molecule.
Desaturation: The formation of double bonds.
C-C Bond Cleavage: The breaking of carbon-carbon bonds, which can lead to significant structural rearrangements. nih.gov
This P450-catalyzed structural modification is the key driver for the diversification of the grayanane scaffold, leading to a wide range of compounds with different oxidation states and functional groups at multiple positions. nih.govfrontiersin.org The specific regio- and stereo-selectivity of different CYP enzymes results in the production of distinct grayanotoxin analogues, each with a unique pattern of oxygenation.
| Enzyme Class | Primary Function | Example Reaction Type | Impact on Grayanane Skeleton |
|---|---|---|---|
| Cytochromes P450 (CYP) | Oxidative Modification | Hydroxylation | Adds hydroxyl groups to the carbon framework |
| Cytochromes P450 (CYP) | Oxidative Modification | Desaturation | Introduces double bonds, creating unsaturation |
| Cytochromes P450 (CYP) | Oxidative Modification | C-C Bond Cleavage | Can lead to skeletal rearrangements |
| Other Enzymes (e.g., Acyltransferases) | Functional Group Transfer | Acetylation | Adds acetyl groups to existing hydroxyls |
Proposed Enzymatic Steps Leading to the Specific Hydroxylation and Unsaturation Pattern of Grayanotox-10-ene-3,5,6,12,14,16-hexol
The specific biosynthetic pathway to this compound has not been fully elucidated in vivo. However, based on the known functions of CYP enzymes in terpenoid biosynthesis, a probable sequence of enzymatic events can be proposed. Starting from the rearranged grayanane skeleton, a series of regio- and stereo-specific CYP-catalyzed oxidations are required to produce the final structure.
The proposed enzymatic steps would involve:
Initial Hydroxylations: A cascade of hydroxylation events catalyzed by multiple, distinct CYP enzymes would introduce hydroxyl groups at positions C-3, C-5, C-6, C-14, and C-16. The specific order of these events is unknown, but they are essential for creating the polyhydroxylated nature of the molecule.
Desaturation Event: A specific CYP-mediated desaturation reaction is proposed to form the double bond between C-10 and C-11 (or another adjacent carbon, depending on the specific isomer, leading to the "-10-ene" feature). This step transforms a saturated grayanotoxane (B1244316) precursor into an unsaturated grayanotoxene.
Final Hydroxylation: An additional hydroxylation step at C-12 would complete the hexol functionalization.
Each of these steps would likely be catalyzed by a highly specific enzyme that recognizes a particular carbon atom on the complex tetracyclic intermediate. The combination and sequence of these enzymatic actions ultimately yield the precise hydroxylation and unsaturation pattern of this compound.
Prospects for Heterologous Expression and Chemoenzymatic Synthesis of this compound Precursors
The low natural abundance of many grayanotoxins and the complexity of their total chemical synthesis present significant challenges for their study and potential application. nih.gov This has led to growing interest in biotechnological production methods, such as heterologous expression and chemoenzymatic synthesis.
Heterologous expression involves transferring the genetic blueprint for the grayanotoxin biosynthetic pathway into a host organism, such as bacteria or yeast, that does not naturally produce these compounds. nih.gov This approach offers the potential for high-yield, scalable production of specific grayanotoxins or their precursors. nih.gov However, significant challenges exist:
Identifying and transferring the complete set of biosynthetic genes , including those for the initial ent-kaurane synthesis, the rearrangement, and all subsequent CYP-mediated modifications.
Ensuring proper protein folding and function of the plant-derived enzymes within the microbial host. nih.govnih.gov
Optimizing metabolic flux towards the desired product to achieve commercially viable yields.
Biological Activities and Pharmacological Insights of Grayanotox 10 Ene 3,5,6,12,14,16 Hexol and Analogs in Vitro Studies
Modulation of Synaptic Transmission and Postsynaptic Currents
Grayanotoxins exert their primary effect by modulating voltage-gated sodium channels (Nav), which are fundamental to neuronal excitability and synaptic transmission. wikipedia.orgnih.gov Grayanotoxin analogs, such as Grayanotoxin III (GTX-III), have been shown to bind to the group II receptor site on Nav channels. wikipedia.org This binding occurs when the channel is in its activated (open) state and subsequently prevents the channel from inactivating, leading to a persistent influx of sodium ions and prolonged cell membrane depolarization. wikipedia.orgbotany-world.com
This sustained depolarization of the presynaptic nerve terminal has profound consequences for synaptic transmission. In vitro studies using patch-clamp recordings on mechanically dissociated rat ventromedial hypothalamus (VMH) neurons have demonstrated that GTX-III significantly impacts both inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmission. nih.gov
Key findings from these studies include:
Increased Frequency of Spontaneous Postsynaptic Currents: GTX-III was found to increase the frequency of both spontaneous inhibitory postsynaptic currents (sIPSCs) and spontaneous excitatory postsynaptic currents (sEPSCs) in a dose-dependent manner, without altering their amplitude. nih.gov This indicates an enhanced release of neurotransmitters from presynaptic terminals.
Enhanced Evoked Neurotransmitter Release: The amplitude and success rate of evoked IPSCs and EPSCs were significantly enhanced by GTX-III. nih.gov This suggests that the toxin increases the probability of neurotransmitter release and the quantity of neurotransmitter released from a single nerve terminal. nih.gov
Mechanism of Action: The effects of GTX-III on neurotransmitter release are dependent on both sodium and calcium influx. The action was eliminated in a sodium-free solution and in the presence of the Nav channel blocker tetrodotoxin (B1210768) (TTX) or the calcium channel blocker cadmium (Cd2+). nih.gov This indicates a sequential mechanism where the persistent activation of Nav channels leads to depolarization, which in turn opens voltage-dependent calcium channels, triggering a massive influx of calcium that facilitates neurotransmitter vesicle fusion and release. nih.govresearchgate.net
This uncontrolled release of both GABA and glutamate (B1630785) can lead to a disruption of normal neuronal communication and is thought to underlie some of the systemic effects observed in grayanotoxin intoxication. nih.gov
Effects on Excitable Cell Physiology Beyond Direct Sodium Channel Modulation (e.g., Cardiac and Muscular Tissues)
The persistent activation of sodium channels by grayanotoxins also dramatically affects other excitable cells, such as those in cardiac and skeletal muscle tissues. botany-world.comtubitak.gov.tr While the primary mechanism is direct sodium channel modulation, this action initiates a cascade of secondary effects that alter cellular physiology.
In cardiac tissue, the prolonged sodium influx and depolarization can lead to arrhythmias and changes in contractility. researchgate.net The sustained depolarization alters the electrochemical gradient across the cardiomyocyte membrane. This can affect the function of other ion channels and transporters, such as the Na+/Ca2+ exchanger, potentially leading to an increase in intracellular calcium concentration. This calcium overload can contribute to the cardiotoxic effects. In vivo experiments have shown that grayanotoxin administration can induce apoptosis in cardiac cells, which may be a downstream consequence of these ionic imbalances and cellular stress. researchgate.net
In skeletal muscle, grayanotoxins also cause significant depolarization. tubitak.gov.tr In vitro studies on rat skeletal muscle fibers demonstrated that Grayanotoxin I alters fundamental electrical properties. nih.gov Similarly, studies on frog sciatic nerve and gastrocnemius muscle showed that Grayanotoxin I increases resting membrane permeability to sodium ions, leading to depolarization and a decrease in the threshold stimulus voltage required to elicit an action potential. icm.edu.plscispace.com This state of persistent depolarization can disrupt normal muscle function and nerve conduction. tubitak.gov.trscispace.com
Investigation of Broader Pharmacological Properties of Grayanane Diterpenoids
Beyond their well-known effects on sodium channels, the diverse chemical structures within the grayanane diterpenoid family give rise to a wide spectrum of other pharmacological activities. nih.govnih.govbeilstein-journals.org In vitro studies have revealed potential therapeutic applications for various members of this class.
Analgesic and Antinociceptive Activity: Numerous grayanane diterpenoids isolated from Rhododendron species have demonstrated significant analgesic effects. nih.govresearchgate.net For instance, in an acetic acid-induced writhing test, rhodomolleins LVII and LIX showed potent antinociceptive effects. nih.gov Grayanotoxin III itself has been reported to have more potent analgesic activity than morphine at very low concentrations in some models. researchgate.net
Anti-inflammatory Activity: Several grayanane diterpenoids exhibit anti-inflammatory properties. researchgate.net In one study, a series of 25 grayanane diterpenoids were isolated from Craibiodendron yunnanense, with several compounds, including craibiodenosides A, B, and F, significantly inhibiting the release of the pro-inflammatory cytokine interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. researchgate.netnih.gov Other studies have identified grayananes that inhibit nitric oxide (NO) production in the same cell line. researchgate.netmdpi.com
Cytotoxic Activity: The cytotoxic potential of grayanane diterpenoids has been evaluated against various cell lines. researchgate.net Rhodomolins A and B, isolated from the flowers of Rhododendron molle, showed cytotoxic activity against the Spodoptera frugiperda (fall armyworm) Sf-9 cell line, with IC50 values ranging from 12-80 µg/mL. nih.gov In another study, GTX-III was found to have a cytotoxic effect and induce apoptosis in ischemia-induced H9c2 cardiomyocyte and Cos-7 kidney fibroblast cell models. researchgate.netcabidigitallibrary.org
Antifeedant and Insecticidal Activity: Grayanoids have been investigated for their antifeedant and insecticidal properties, which is consistent with their role as defense compounds in plants. nih.govnih.gov
Antituberculosis and Antimicrobial Activity: Some reviews mention that grayananes have been found to possess antituberculosis and antimicrobial properties, though specific in vitro studies are less commonly cited in the initial survey. beilstein-journals.orgresearchgate.net
Antioxidant Activity: Diterpenoids isolated from Rhododendron molle have been noted for their antioxidant activities. researchgate.net Honey containing grayanotoxins has also been shown to possess high antioxidant potential, though this is likely due to a combination of compounds. tandfonline.com
| Compound/Extract | Biological Activity | In Vitro Model | Key Findings | Source |
|---|---|---|---|---|
| Craibiodenoside A, B, F | Anti-inflammatory | LPS-induced RAW264.7 cells | Significantly inhibited the release of IL-6. | researchgate.netnih.gov |
| Rhodomollein LVII, LIX | Analgesic (Antinociceptive) | Acetic acid-induced writhing test (in vivo, reflects mechanism) | Writhing inhibition rates of 77.2% and 71.5% at 0.2 mg/kg. | nih.gov |
| Grayanotoxin III | Analgesic (Antinociceptive) | Pain models (in vivo, reflects mechanism) | Showed more potent activity than morphine at 0.04 mg/kg. | researchgate.net |
| Rhodomolin A, B | Cytotoxic | Spodoptera frugiperda Sf-9 cell line | IC50 values in the range of 12-80 µg/mL. | nih.gov |
| Grayanotoxin III | Cytotoxic | Ischemia-induced H9c2 and Cos-7 cells | Induced apoptosis and reduced cell viability. | researchgate.netcabidigitallibrary.org |
| Mollfoliagein A | Anti-inflammatory | LPS-induced RAW264.7 cells | Exhibited significant inhibitory activity against nitric oxide production (IC50 = 35.4 µM). | mdpi.com |
In Vitro Studies on Species-Specific Responses to Grayanotox-10-ene-3,5,6,12,14,16-hexol
Direct comparative in vitro studies on the species-specific responses to this compound are not extensively documented in the available literature. However, research on closely related analogs like Grayanotoxin I and III provides insights into how different species' cells might respond.
The primary target of grayanotoxins, the voltage-gated sodium channel, exists in various isoforms (e.g., Nav1.1-Nav1.9) that are differentially expressed across tissues and species. Variations in the amino acid sequences of these channels, particularly in the toxin binding site (neurotoxin receptor site II), can lead to differences in sensitivity.
In vitro electrophysiological studies have utilized a range of model systems from different species to elucidate the mechanism of grayanotoxins, including:
Squid giant axons: Early fundamental studies used this model to demonstrate the depolarization effect and increased sodium permeability. icm.edu.pl
Frog sciatic nerve and muscle: These preparations have been used to show a decrease in action potential threshold and effects on neuromuscular junctions. icm.edu.plscispace.com
Rat neurons and muscle fibers: Studies on rat VMH neurons and skeletal muscle have provided detailed insights into the effects on synaptic transmission and muscle fiber electrical properties. nih.govnih.gov
Feline cardiac Purkinje fibers: This model has been used to study the arrhythmogenic effects of grayanotoxins. dergipark.org.tr
Insect cell lines: The cytotoxic effects of some grayananes have been tested on insect-derived cell lines like Sf-9, indicating sensitivity in invertebrates. nih.gov
While these studies demonstrate that grayanotoxins are active across a broad range of species from invertebrates to mammals, the quantitative differences in sensitivity (e.g., the exact concentration required to elicit a half-maximal response) are not always directly compared under identical experimental conditions. Such differences are likely attributable to subtle variations in the structure and physiology of the sodium channels among these species.
Advanced Analytical Methodologies for Grayanotox 10 Ene 3,5,6,12,14,16 Hexol Detection and Quantification
High-Performance Liquid Chromatography Coupled with Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of grayanotoxins in various complex matrices. accesson.kr This preference is due to its high sensitivity and selectivity, which allows for the detection of trace amounts of the toxin, and its ability to overcome the analytical challenges posed by the compound's inherent properties. accesson.kr Grayanotoxins lack a significant chromophore, making them difficult to detect using UV-Vis detectors. accesson.kr
LC-MS/MS methods typically employ a reversed-phase chromatography setup, using columns such as C18 or biphenyl, for the separation of grayanotoxins. accesson.kr The mobile phase often consists of a gradient of water and an organic solvent like methanol (B129727) or acetonitrile, with an acid modifier such as acetic acid to improve ionization efficiency. accesson.krnih.gov Detection is commonly performed using an electrospray ionization (ESI) source in the positive ion mode. accesson.kr The high specificity of tandem mass spectrometry is achieved by operating in the multiple-reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the target analyte and any internal standards used. accesson.krdergipark.org.tr For instance, Grayanotoxin III is often quantified by monitoring the transition of its protonated molecule [M+H]⁺ at m/z 335.1 to a specific product ion like m/z 299.1. accesson.krnih.gov
Optimization of Sample Preparation Protocols for Accurate Quantification
The accuracy of grayanotoxin quantification is highly dependent on the effectiveness of the sample preparation protocol. The primary challenge, especially in honey analysis, is the presence of high sugar content and other matrix components that can interfere with the analysis and cause ion suppression or enhancement in the mass spectrometer. accesson.kr
Several sample preparation strategies have been developed to address these challenges. For honey samples, a common and effective technique is Solid Phase Extraction (SPE) . accesson.kr In this method, the honey is first diluted and then passed through an SPE cartridge (e.g., C18). The sugars and other polar interferences are washed away, and the grayanotoxins are retained on the sorbent, which are then eluted with a solvent like methanol. nih.gov This cleanup step significantly reduces matrix effects. accesson.kr
A simpler and faster alternative is the "dilute-and-shoot" method. This approach involves diluting the honey sample significantly with a solvent mixture (e.g., methanol-water) before direct injection into the LC-MS/MS system. researchgate.net While this method is much quicker, it can lead to higher ion suppression and may require more frequent instrument maintenance due to the introduction of matrix components into the system. accesson.kr
For biological samples such as blood, urine, or animal tissues, sample preparation typically involves an initial protein precipitation step using a solvent like acetonitrile, followed by a cleanup step, often using SPE, to isolate the analytes from the complex biological matrix. nih.govnih.gov The use of a suitable internal standard, such as clindamycin, is crucial in all protocols to compensate for any analyte loss during sample preparation and to correct for variability in instrument response. accesson.krnih.gov
| Protocol | Matrix | Key Steps | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Solid Phase Extraction (SPE) | Honey, Biological Fluids | Dilution, SPE cartridge cleanup, Elution | Effective removal of interferences, reduced matrix effects | More time-consuming and requires more solvent | accesson.krnih.gov |
| Dilute-and-Shoot | Honey | Dilution with solvent, Centrifugation, Injection | Simple, rapid, high-throughput | Higher matrix effects, potential for instrument contamination | researchgate.net |
| Protein Precipitation & SPE | Blood, Rumen Contents | Homogenization, Acetonitrile precipitation, SPE cleanup | Effective for complex biological solids and fluids | Multi-step, labor-intensive | nih.govnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Considerations
Gas Chromatography-Mass Spectrometry (GC-MS) has historically been used for the analysis of grayanotoxins. accesson.kr However, this technique presents significant challenges for these compounds. Grayanotoxins are polyhydroxylated diterpenes, which makes them non-volatile and thermally unstable. researchgate.net Consequently, they cannot be analyzed directly by GC-MS.
To overcome this limitation, a derivatization step is required to convert the polar hydroxyl groups into less polar, more volatile, and more thermally stable functional groups, such as trimethylsilyl (B98337) (TMS) ethers. This process, however, is often labor-intensive and time-consuming, adding complexity to the analytical workflow. accesson.kr Furthermore, the derivatization reaction may not always be complete, potentially leading to inaccuracies in quantification. Due to these drawbacks, and the superior performance of LC-MS/MS for underivatized grayanotoxins, GC-MS is now less commonly used for this application. accesson.kr
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of natural products, including grayanotoxins. High-resolution NMR, through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, allows for the unambiguous determination of the molecular structure and stereochemistry of compounds like Grayanotox-10-ene-3,5,6,12,14,16-hexol. It is the definitive method for confirming the identity of a newly isolated grayanotoxin or for verifying the structure of a reference standard.
While primarily a qualitative technique for structure confirmation, NMR can also be used for quantitative analysis (qNMR). Quantitative NMR relies on the principle that the signal intensity of a nucleus is directly proportional to the number of nuclei contributing to that signal. By integrating the signals of the target analyte relative to a certified internal standard of known concentration, qNMR can provide an accurate and precise measurement of the analyte's concentration without the need for a specific analyte reference standard. However, the sensitivity of NMR is significantly lower than that of mass spectrometry-based methods, making it less suitable for the trace-level quantification required for monitoring grayanotoxins in food and biological samples.
Emerging Biosensor and Immunochemical Approaches for High-Throughput Detection
While chromatographic methods provide high accuracy and sensitivity, they can be time-consuming and require sophisticated instrumentation, making them less ideal for rapid, on-site screening of a large number of samples. To address this, there is growing interest in the development of biosensors and immunochemical methods for the high-throughput detection of toxins.
Immunochemical methods , such as the Enzyme-Linked Immunosorbent Assay (ELISA), are well-established for the rapid screening of various toxins, including mycotoxins in food. elisakits.co.uk These assays utilize the high specificity of antibody-antigen binding. A competitive ELISA format is typically used for small molecules like grayanotoxins, where the target toxin in the sample competes with a labeled toxin for a limited number of antibody binding sites. elisakits.co.uk The resulting signal is inversely proportional to the concentration of the toxin in the sample. While no commercial ELISA kits for grayanotoxins are currently widely available, the technology offers a promising avenue for developing cost-effective and rapid screening tools that could be deployed in the field or in laboratories with basic equipment.
Biosensors represent another frontier in toxin detection. These analytical devices combine a biological recognition element (e.g., an antibody, enzyme, or aptamer) with a physical transducer to convert the binding event into a measurable signal (e.g., optical, electrochemical, or mass-based). nih.govmdpi.com For example, electrochemical biosensors can offer high sensitivity, rapid response, and low cost. nih.gov Surface Plasmon Resonance (SPR) biosensors are another platform that allows for real-time, label-free detection of binding interactions. nih.gov Although research into biosensors specifically for grayanotoxins is still in its nascent stages, the successful development of such platforms for other small molecule toxins suggests their significant potential for future applications in food safety and clinical diagnostics related to grayanotoxin exposure. qub.ac.uk
Ecological and Evolutionary Aspects of Grayanotoxins
Future Research Directions and Potential Applications of Grayanotox 10 Ene 3,5,6,12,14,16 Hexol Research
Discovery and Characterization of Novel Grayanotoxin Isoforms and their Biological Activities
The existence of over 25 grayanotoxin isoforms highlights the natural diversity of these compounds. Future research is likely to uncover new, minor isoforms from various Rhododendron and other Ericaceae species that have yet to be fully chemically profiled. For instance, a study on Rhododendron decorum led to the isolation of grayanotoxin XXI, a new 1,5-seco-5-oxo-grayanotoxin. The discovery of each new isoform presents an opportunity to:
Elucidate Novel Structures: Advanced analytical techniques like high-resolution mass spectrometry and multi-dimensional NMR spectroscopy will be crucial in determining the unique structural features of new grayanotoxins.
Assess Biological Activity: Each new isoform would need to be screened for its activity on voltage-gated sodium channels, the primary target of grayanotoxins. Variations in structure could lead to differences in potency, channel subtype selectivity, and the nature of the toxic effect.
Comparative Toxicology: Understanding the structure-activity relationships among a wider array of isoforms can provide deeper insights into the molecular basis of their toxicity.
Advanced Computational Modeling and Molecular Dynamics Simulations of Grayanotoxin-Channel Interactions
The interaction between grayanotoxins and voltage-gated sodium channels is the cornerstone of their biological effects. While the binding site (group II receptor site) is known, the precise dynamics of this interaction are not fully understood. Future computational studies can provide significant insights:
Homology Modeling: For sodium channel subtypes where crystal structures are unavailable, homology modeling can generate reliable 3D structures for docking studies.
Molecular Docking: These simulations can predict the binding poses of different grayanotoxin isoforms within the channel's receptor site, helping to explain variations in their potency and effects.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic changes in the sodium channel upon grayanotoxin binding, revealing how these toxins stabilize the open state of the channel and prevent its inactivation. This can provide a detailed, atomistic view of the mechanism of action.
Exploration of Undiscovered Biosynthetic Enzymes for Chemoenzymatic Synthesis and Engineering
The natural synthesis of the complex grayanotoxane (B1244316) skeleton in plants involves a series of enzymatic steps. The genes and enzymes responsible for this intricate biosynthetic pathway are not fully characterized. Future research in this area could involve:
Genomic and Transcriptomic Analysis: Sequencing the genomes and transcriptomes of grayanotoxin-producing plants can help identify candidate genes for the enzymes involved in the biosynthetic pathway.
Enzyme Characterization: Once identified, these enzymes can be expressed in microbial systems and their functions can be characterized. This would provide a deeper understanding of how nature constructs the complex grayanane framework.
Chemoenzymatic Synthesis: The identified enzymes could be used as biocatalysts in the laboratory to perform specific, difficult chemical transformations, paving the way for more efficient and environmentally friendly methods for synthesizing grayanotoxin analogs. A convergent total synthesis of Grayanotoxin III has already been achieved, demonstrating the feasibility of complex chemical synthesis.
Development of Grayanotox-10-ene-3,5,6,12,14,16-hexol Derivatives as Research Tools for Ion Channel Studies
Grayanotoxins, by their nature as specific ion channel modulators, are valuable pharmacological tools. The development of derivatives of known grayanotoxins, and potentially of novel ones like "this compound," could lead to:
Probes for Channel Structure and Function: By attaching fluorescent tags or photoaffinity labels to grayanotoxin derivatives, researchers can create molecular probes to map the binding site and study the conformational changes in sodium channels during gating.
Tools for Studying Channelopathies: Derivatives with altered potency or selectivity could be used in experimental models of diseases caused by ion channel dysfunction (channelopathies) to investigate disease mechanisms.
Templates for Drug Discovery: While grayanotoxins themselves are toxic, their unique interaction with sodium channels could inspire the design of novel therapeutics. For example, understanding how they modulate channel activity could inform the development of new classes of local anesthetics, analgesics, or antiarrhythmics that target specific sodium channel subtypes.
Q & A
Q. What analytical techniques are recommended for structural confirmation of Grayanotox-10-ene-3,5,6,12,14,16-hexol?
To confirm the structure, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. NMR is critical for resolving stereochemistry, particularly for hydroxyl and acetate groups, while HR-MS validates the molecular formula (C₂₀H₃₂O₆). Comparative analysis with structurally related grayanotoxins (e.g., Grayanotoxin I, II, III) via chromatographic methods (HPLC, TLC) can also differentiate isoforms based on retention times and polarity .
Q. How should researchers design experiments to isolate this compound from natural sources?
Isolation protocols typically involve:
Extraction : Use polar solvents (methanol/ethanol) to extract toxins from plant material (e.g., Rhododendron species).
Fractionation : Liquid-liquid partitioning (e.g., ethyl acetate/water) to separate non-polar impurities.
Purification : Column chromatography (silica gel or reverse-phase C18) followed by preparative HPLC with UV detection (210–260 nm).
Validation : Cross-check purity via melting point analysis and NMR against reference data .
Q. What computational methods aid in predicting the physicochemical properties of this compound?
Software like ChemDraw or Gaussian can calculate logP (lipophilicity), polar surface area, and hydrogen-bonding capacity. Molecular dynamics simulations may predict solubility and membrane permeability. These properties are critical for in vitro bioactivity assays, as grayanotoxins require specific solubility profiles to interact with sodium channels .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be resolved?
Contradictions often arise from:
- Isoform Purity : Ensure isolates are free of co-eluting analogs (e.g., Grayanotoxin III) via LC-MS/MS.
- Assay Variability : Standardize in vitro models (e.g., HEK293 cells expressing Naᵥ1.7 channels) and control for pH/temperature.
- Statistical Re-analysis : Apply ANOVA or Bayesian meta-analysis to historical datasets to identify outliers or confounding variables .
Q. What strategies optimize structure-activity relationship (SAR) studies for this compound derivatives?
Follow these rules for SAR rigor:
Rule 1 (Structural Features) : Compare analogs with incremental modifications (e.g., hydroxyl group acetylation).
Rule 3 (Inactive Molecules) : Include negative controls (e.g., dehydroxylated derivatives) to validate target specificity.
Rule 6 (Receptor Mapping) : Use docking simulations (AutoDock Vina) to correlate substituent positions with sodium channel binding affinity .
Q. What methodologies address the pharmacokinetic challenges of this compound in vivo?
Q. How can researchers validate the ecological role of this compound in plant-insect interactions?
- Field Experiments : Quantify toxin concentrations in nectar across Rhododendron species and correlate with pollinator avoidance behavior.
- Electrophysiology : Test toxin effects on insect sodium channels (e.g., Drosophila melanogaster) using voltage-clamp techniques.
- Phylogenetic Analysis : Map toxin production to plant lineage diversification to infer evolutionary drivers .
Data Analysis and Critical Evaluation
Q. What statistical approaches are essential for interpreting dose-response data in grayanotoxin studies?
- Non-linear Regression : Fit data to Hill-Langmuir equations to calculate EC₅₀/IC₅₀ values.
- Error Propagation : Use Monte Carlo simulations to assess uncertainty in potency estimates.
- Reproducibility : Apply the Shapiro-Wilk test to confirm normality before parametric tests .
Q. How should researchers handle variability in toxin yields during extraction?
- Design of Experiments (DoE) : Use factorial designs to optimize solvent ratios, temperature, and extraction time.
- Multivariate Analysis : Principal component analysis (PCA) to identify key variables affecting yield.
- Batch-to-Batch Calibration : Normalize yields using internal standards (e.g., deuterated analogs) .
Q. What criteria determine the inclusion of this compound data in meta-analyses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

